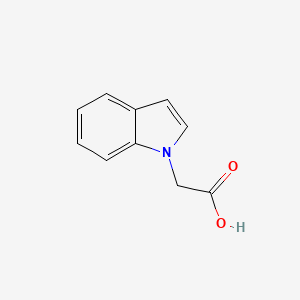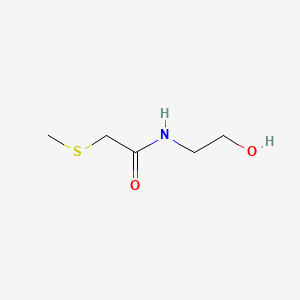
Methylthioacetylaminoethanol
Übersicht
Beschreibung
Methylthioacetylaminoethanol (MTAE) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTAE is a sulfur-containing compound that is synthesized through a simple and efficient method.
Wissenschaftliche Forschungsanwendungen
Degradation of Pesticides
Methyl parathion, a pesticide similar in structure to Methylthioacetylaminoethanol, has been studied for its degradation using hydrodynamic cavitation reactors. This research explores the effectiveness of different operating parameters and additives like hydrogen peroxide and carbon tetrachloride for pesticide degradation. Over 90% degradation was achieved, indicating potential applications for environmental cleanup and pollution control (Patil & Gogate, 2012).
Biosensors for Pesticide Detection
Studies on methyl parathion, structurally related to this compound, have led to the development of biosensors. These biosensors utilize MOF nanofibers and Burkholderia cepacia lipase for sensitive detection of pesticide residues in vegetables. This technology demonstrates potential for rapid, reliable monitoring of agricultural products and environmental samples (Wang, Ma, Shen, & Cheong, 2019).
Photocatalytic Generation of Hydrogen
Research on Pt(II) terpyridyl acetylide chromophores, chemically related to this compound, has shown their effectiveness as photosensitizers for hydrogen generation from water. This highlights potential applications in renewable energy and sustainable hydrogen production (Du, Schneider, Jarosz, & Eisenberg, 2006).
Nanocatalytic Systems
Methylene blue, a compound in the same family as this compound, has been used in nanocatalytic systems for reducing harmful pollutants. This research indicates potential applications in environmental remediation and pollution control (Begum, Najeeb, Sattar, Naseem, Irfan, Al‐Sehemi, & Farooqi, 2019).
Protein Modification Studies
Studies involving methylglyoxal, a compound related to this compound, have explored its binding and modification of proteins. This research offers insights into biochemical processes relevant to diseases like diabetes, potentially leading to new therapeutic approaches (Lo, Westwood, McLellan, Selwood, & Thornalley, 1994).
Fuel Mixtures in Engines
Research on fuel mixtures containing ethanol and rapeseed oil methyl esters, chemically akin to this compound, demonstrates the potential for alternative fuel sources. This study suggests applications in enhancing engine performance and reducing emissions (Lebedevas, Lebedeva, Makarevičienė, Janulis, & Sendžikienė, 2009).
Biodegradation by Microalgae and Cyanobacteria
A study on the biodegradation of methyl parathion by soil isolates of microalgae and cyanobacteria highlights potential applications in bioremediation and environmental management (Megharaj, Madhavi, Sreenivasulu, Umamaheswari, & Venkateswarlu, 1994).
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-2-methylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-4-5(8)6-2-3-7/h7H,2-4H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHRSUUEPPDGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221765 | |
| Record name | Methylthioacetylaminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71524-68-0 | |
| Record name | Methylthioacetylaminoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071524680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylthioacetylaminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




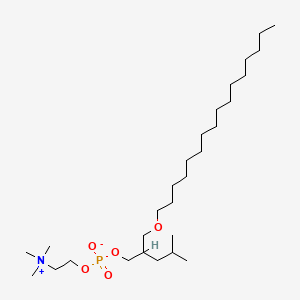

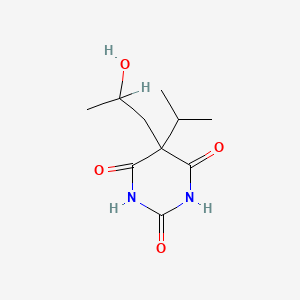
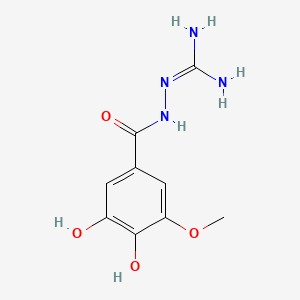


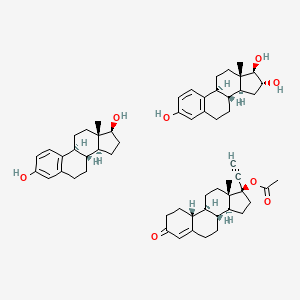

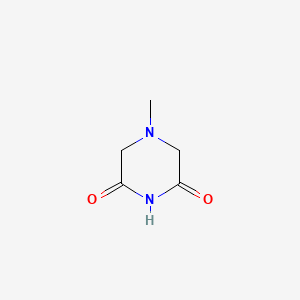

![N-[4-(3-benzamidopropylamino)butyl]benzamide](/img/structure/B1213394.png)
